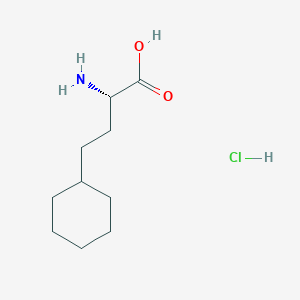

(2S)-2-amino-4-cyclohexylbutanoic acid hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-4-cyclohexylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOOOLRANHXHQX-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-cyclohexylbutanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexyl derivatives and butanoic acid derivatives.

Reaction Conditions: The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated purification systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-cyclohexylbutanoic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may yield alcohol derivatives.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (2S)-2-amino-4-cyclohexylbutanoic acid hydrochloride is as a building block in peptide synthesis. Its unique structure allows for the incorporation into peptides that may exhibit enhanced stability or altered biological activity compared to peptides composed solely of canonical amino acids. This makes it valuable in developing novel therapeutic agents.

Biological Studies

The compound is utilized in various biological studies, particularly in investigating enzyme-substrate interactions. The cyclohexyl group may influence how this compound interacts with enzymes, potentially leading to insights into enzyme specificity and activity modulation. For instance, studies have shown that modifications at the C2 position can significantly affect the biological activity of related compounds .

Pharmaceutical Development

In pharmaceutical research, this compound has been explored for its potential as a therapeutic agent. Its stability and reactivity make it suitable for developing drugs targeting specific biological pathways or conditions. Research indicates that compounds with similar structures can exhibit antimicrobial and anti-inflammatory properties, suggesting further exploration of this compound in drug development .

Case Studies

Several case studies have highlighted the applications of this compound:

- Enzyme Interaction Studies : Research demonstrated that modifying the amino acid sequence of a peptide with this compound resulted in altered binding affinity to target enzymes, showcasing its role in fine-tuning biological interactions .

- Antimicrobial Activity : A study evaluated derivatives of this compound for their antimicrobial properties against various bacterial strains, revealing promising activity that warrants further investigation into its mechanism of action .

- Stability Assessments : Comparative stability studies indicated that peptides incorporating this compound displayed increased resistance to proteolytic degradation compared to their canonical counterparts, suggesting potential advantages for therapeutic applications .

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-cyclohexylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

The following table compares (2S)-2-amino-4-cyclohexylbutanoic acid hydrochloride with three structurally related compounds, focusing on molecular properties, substituents, and inferred physicochemical/biological behaviors:

Structural and Functional Analysis

Cyclohexyl vs. Methoxy Substituents

The cyclohexyl group in the target compound imparts significant hydrophobicity, reducing aqueous solubility compared to the methoxy-substituted analog . This hydrophobicity enhances membrane permeability, making it suitable for targeting intracellular enzymes or receptors. In contrast, the methoxy group in (2S)-2-amino-4-methoxy-butanoic acid hydrochloride introduces polarity, improving solubility but limiting passive diffusion across lipid bilayers .

Cyclohexyl vs. Methylpentanoic Acid Backbone

However, its smaller size may increase metabolic clearance .

Cyclohexyl vs. Tetrahydronaphthalene Ring

The tetrahydronaphthalene ring in the fourth compound introduces aromaticity and rigidity, favoring interactions with planar binding pockets (e.g., neurotransmitter receptors). The cyclohexyl group, being non-aromatic, offers conformational flexibility, enabling adaptation to diverse protein environments .

Stability Considerations

While direct stability data for the target compound are unavailable, insights can be extrapolated from structurally related hydrochlorides. For example, (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH) exhibits reduced stability in biological matrices (e.g., urine and plasma) due to microbial activity . The cyclohexyl group in the target compound may confer resistance to enzymatic degradation compared to smaller substituents like methyl or methoxy groups, though long-term storage at -20°C could still lead to gradual decomposition .

Biological Activity

(2S)-2-amino-4-cyclohexylbutanoic acid hydrochloride, also known as cyclohexylalanine, is an amino acid derivative that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This compound is characterized by the presence of a cyclohexyl group, which contributes to its hydrophobic interactions and biological activity.

- Molecular Formula : CHNO

- Molecular Weight : 185.26 g/mol

- CAS Number : 116622-38-9

- IUPAC Name : (2S)-2-amino-4-cyclohexylbutanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding and hydrophobic interactions. The amino group allows for hydrogen bond formation, while the cyclohexyl group enhances the compound's hydrophobic properties, potentially influencing enzyme activity and receptor interactions .

Biological Activities

- Neuroprotective Effects : Research has indicated that this compound may exhibit neuroprotective properties, making it a candidate for studying neurodegenerative diseases. Its structural similarity to naturally occurring amino acids suggests a role in neurotransmission and cellular signaling pathways .

- Antihypertensive Potential : Some studies have explored the compound's potential as a therapeutic agent for hypertension. Its ability to modulate biological pathways related to blood pressure regulation has been investigated, particularly in relation to renin-inhibiting activities .

- Cancer Research : Preliminary studies suggest that this compound may influence cellular processes relevant to cancer treatment. Its interactions with specific molecular targets could play a role in signaling pathways associated with tumor growth and metastasis .

Table 1: Summary of Biological Activities

Case Study Example

A study published in the Journal of Medicinal Chemistry investigated the compound's effect on human vascular smooth muscle cells, demonstrating significant inhibition of cell proliferation at certain concentrations. This suggests a potential application in managing vascular conditions associated with hypertension .

Q & A

Q. What synthetic methodologies are commonly employed for (2S)-2-amino-4-cyclohexylbutanoic acid hydrochloride?

The synthesis typically involves stereoselective introduction of the cyclohexyl group. A representative approach includes:

- Step 1 : Reacting a chiral 2-aminobutanoic acid precursor with a cyclohexyl halide or cyclohexyl Grignard reagent under anhydrous conditions.

- Step 2 : Acid-catalyzed cyclization or coupling to ensure retention of the (2S) configuration.

- Step 3 : Hydrochloride salt formation via treatment with HCl gas or aqueous HCl, followed by recrystallization in ethanol or methanol . Key challenges include minimizing racemization during cyclohexyl group incorporation, which can be monitored using chiral HPLC .

Q. Which analytical techniques are critical for structural validation and purity assessment?

- NMR Spectroscopy : 1H and 13C NMR confirm stereochemistry and cyclohexyl group integration (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .

- X-ray Crystallography : Resolves absolute configuration, particularly for resolving enantiomeric discrepancies .

- HPLC-MS : Quantifies purity (>98% for pharmacological studies) and detects impurities like 4-cyclohexylbutanoic acid (a common byproduct) .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated during synthesis?

Advanced chiral separation techniques include:

- Chiral Stationary Phase (CSP) HPLC : Use columns like Chirobiotic T or Cyclobond I 2000 with polar organic mobile phases (e.g., methanol:acetic acid:triethylamine = 100:0.3:0.2) to achieve baseline separation of (2S) and (2R) enantiomers .

- Circular Dichroism (CD) Spectroscopy : Correlates optical activity with enantiomeric excess (ee), validated against reference standards .

Q. What factors influence the compound’s stability in biological matrices, and how can degradation be mitigated?

- Temperature Sensitivity : Stability decreases by ~11% in urine and 7% in plasma after 48 hours at 37°C. Storage at -20°C is recommended, but even then, degradation exceeds 30% in plasma after six months .

- Microbial Contamination : E. coli inoculation reduces stability by 70% in urine within six months. Add 0.1% sodium azide or protease inhibitors to biological samples .

Q. How does the compound interact with neurotransmitter receptors, and what contradictions exist in binding studies?

- GABA Receptor Affinity : Structural analogs (e.g., (S)-3-amino-4-(2-chlorophenyl)butanoic acid hydrochloride) show competitive binding to GABAB receptors (IC50 ~15 µM) .

- Contradictions : Discrepancies in reported IC50 values (e.g., 10–25 µM) may arise from assay conditions (e.g., pH, ion concentration). Standardize buffers (pH 7.4, 150 mM NaCl) and use radioligand displacement assays for consistency .

Methodological Challenges and Data Contradictions

Q. How should researchers reconcile conflicting bioactivity data across studies?

- Case Example : Some studies report anti-inflammatory activity (IC50 = 20 µM), while others show no effect. This may stem from differences in cell lines (e.g., RAW 264.7 vs. THP-1) or endotoxin contamination.

- Resolution : Validate assays using LPS-free reagents and include positive controls (e.g., dexamethasone) .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

- Catalytic Asymmetric Synthesis : Use chiral catalysts like (R)-BINAP with palladium to achieve >90% ee .

- Process Monitoring : In-line FTIR tracks intermediate formation, reducing byproducts like 4-cyclohexylbutanoic acid (<0.5%) .

Tables of Critical Data

Q. Table 1: Stability of this compound in Biological Matrices

| Matrix | Storage Temp. | Degradation at 6 Months | Mitigation Strategy |

|---|---|---|---|

| Plasma | -20°C | 30% | Add 0.1% sodium azide |

| Urine | -20°C | 70% | Protease inhibitors |

Q. Table 2: Key Analytical Parameters for Structural Validation

| Technique | Target Signal/Parameter | Acceptance Criteria |

|---|---|---|

| 1H NMR | δ 3.1 ppm (α-H), δ 1.4 ppm (cyclohexyl) | Match reference spectrum |

| Chiral HPLC | Retention time: 8.2 min (2S) | Resolution >1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.